3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride

Medicinal Chemistry Cross-Coupling Building Block Reactivity

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride (CAS 2177267-75-1) is a partially saturated, bicyclic heterocycle belonging to the 1,7-naphthyridine family. It exists as a dihydrochloride salt (molecular formula C₈H₁₁BrCl₂N₂, molecular weight 285.99 g/mol) with a consensus Log Pₒ/w of 1.92 and a topological polar surface area (TPSA) of 24.92 Ų.

Molecular Formula C8H11BrCl2N2
Molecular Weight 285.99
CAS No. 2177267-75-1
Cat. No. B2620979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride
CAS2177267-75-1
Molecular FormulaC8H11BrCl2N2
Molecular Weight285.99
Structural Identifiers
SMILESC1CNCC2=C1C=C(C=N2)Br.Cl.Cl
InChIInChI=1S/C8H9BrN2.2ClH/c9-7-3-6-1-2-10-5-8(6)11-4-7;;/h3-4,10H,1-2,5H2;2*1H
InChIKeyBCOZQULMJVQNJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine Dihydrochloride (CAS 2177267-75-1): A Halogenated Building Block for Kinase and CNS Drug Discovery Programs


3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride (CAS 2177267-75-1) is a partially saturated, bicyclic heterocycle belonging to the 1,7-naphthyridine family. It exists as a dihydrochloride salt (molecular formula C₈H₁₁BrCl₂N₂, molecular weight 285.99 g/mol) [1] with a consensus Log Pₒ/w of 1.92 and a topological polar surface area (TPSA) of 24.92 Ų . The compound features a bromine atom at the 3-position of the pyridine ring, which serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), making it a strategic intermediate in medicinal chemistry programs targeting kinase inhibition and central nervous system (CNS) disorders [2]. The 5,6,7,8-tetrahydro saturation confers conformational restriction relative to fully aromatic naphthyridines, offering distinct spatial and electronic properties in structure–activity relationship (SAR) studies.

Why 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine Dihydrochloride Cannot Be Replaced by Unsubstituted or Other 3-Halo Analogs in Lead Optimization


The 3-bromo substituent on the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is not a interchangeable halogen decoration. The C–Br bond provides an optimal balance between oxidative addition reactivity and shelf stability for palladium-catalyzed cross-couplings, whereas the C–Cl analog (CAS 1196156-56-5, MW 168.62 g/mol) is significantly less reactive and the C–I analog is prone to light sensitivity and unwanted dehalogenation side reactions [1]. Moreover, the dihydrochloride salt form of the target compound (CAS 2177267-75-1) delivers enhanced aqueous solubility (ESOL Log S = –3.58, corresponding to ~0.075 mg/mL) and solid-state stability relative to the free base form (CAS 1196156-01-0, MW 213.07 g/mol) , facilitating accurate weighing and reproducible reaction stoichiometry in both automated parallel synthesis and scale-up protocols. Generic substitution with the unsubstituted parent compound (CAS 351038-62-5) eliminates the key functional handle required for diversification, while substitution with the 3,4-dibromo analog (CAS 2680694-35-1) introduces regioselectivity ambiguity in subsequent cross-coupling steps.

Quantitative Differentiation Evidence: 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine Dihydrochloride vs. Closest Analogs


C–Br Bond Reactivity Advantage in Palladium-Catalyzed Cross-Couplings vs. C–Cl and C–H Analogs

The 3-bromo substituent provides superior oxidative addition reactivity with Pd(0) catalysts compared to the 3-chloro analog, while avoiding the light-sensitivity and competing dehalogenation issues of the 3-iodo analog. The C–Br bond dissociation energy (BDE) for aryl bromides is approximately 337 kJ/mol, positioning it in the 'sweet spot' for room-temperature Suzuki–Miyaura and Buchwald–Hartwig couplings, whereas aryl chlorides (BDE ~399 kJ/mol) typically require elevated temperatures or specialized ligands [1]. This translates to broader substrate scope and higher isolated yields when the 3-bromo compound is used as the electrophilic coupling partner in library synthesis. The unsubstituted parent compound (CAS 351038-62-5) lacks any halogen handle entirely, precluding diversification via cross-coupling at the 3-position .

Medicinal Chemistry Cross-Coupling Building Block Reactivity

Lipophilicity Differentiation: Consensus Log Pₒ/w of 1.92 Positions the 3-Bromo Compound in Optimal CNS Drug-Like Space

The consensus Log Pₒ/w of the dihydrochloride salt is 1.92 (computed as the average of five prediction methods: iLOGP = 0.0, XLOGP3 = 2.58, WLOGP = 2.56, MLOGP = 1.87, SILICOS-IT = 2.61) . This places the compound within the optimal lipophilicity range (Log P 1–3) associated with favorable CNS drug-like properties, including balanced blood–brain barrier (BBB) permeation and aqueous solubility. In contrast, the 3-fluoro analog (MW 152.17 g/mol) is substantially less lipophilic (predicted XLogP3 shift of approximately –0.5 to –0.8 log units due to fluorine electronegativity) , while the parent unsubstituted compound is more hydrophilic, potentially compromising passive membrane permeability. The computed BBB permeant classification is 'Yes' (BOILED-Egg model) with high gastrointestinal absorption predicted .

CNS Drug Design Lipophilicity Physicochemical Properties

Purity Specification Advantage: 96–97% Dihydrochloride vs. 95% Standard for Free Base and Unsubstituted Analogs

The dihydrochloride salt is commercially available at certified purities of 96% (Fluorochem, Product Code F542240) and 97% (Aladdin Scientific, Item B632053; Beyotime, Product Y150658) . This compares favorably with the 3-bromo free base (CAS 1196156-01-0), which is typically supplied at 95% purity , and the unsubstituted parent dihydrochloride (CAS 351038-62-5), also specified at 95–97% depending on vendor . The higher specification dihydrochloride is accompanied by batch-specific quality documentation including NMR, HPLC, and GC analyses from multiple vendors , reducing the need for repurification prior to use in sensitive catalytic reactions where halide impurities can poison palladium catalysts.

Quality Control Procurement Specification Purity

Cost Efficiency per Reactive Handle: Price Comparison of 3-Bromo Dihydrochloride vs. 3,4-Dibromo Analog

The 3-bromo dihydrochloride is available from Fluorochem at £242/100 mg, £402/250 mg, and £998/1 g (2025 pricing) . The 3,4-dibromo analog (CAS 2680694-35-1, MW ~291.97 g/mol) introduces two bromine atoms but creates regioselectivity challenges in sequential cross-coupling due to the electronic similarity of the 3- and 4-positions, requiring additional protection/deprotection steps . The monobromo compound thus provides a single unambiguous reactive site at approximately half the molecular complexity, enabling cleaner reaction profiles and higher isolated yields in library synthesis. At the 1 g scale, the target compound is priced at approximately ¥4,420 (Beyotime, 100 mg scale extrapolated) or £998 (Fluorochem) , positioning it as a mid-tier specialty building block appropriate for late-stage lead optimization rather than initial high-throughput screening library construction.

Procurement Value Cost Efficiency Building Block Economics

Dihydrochloride Salt Form: Solubility and Handling Advantage Over Free Base

The dihydrochloride salt (MW 285.99 g/mol) offers a predicted aqueous solubility of 0.075 mg/mL (ESOL method, Log S = –3.58) and 0.506 mg/mL (Ali method, Log S = –2.75) , which is significant for a moderately lipophilic brominated heterocycle. The free base (CAS 1196156-01-0, MW 213.07 g/mol) lacks the ionic character that facilitates dissolution in polar reaction media (e.g., DMF/water mixtures, acetonitrile/water) commonly used in high-throughput experimentation . The salt form also exists as a solid with defined handling and storage characteristics (room temperature storage under inert atmosphere) , whereas the free base may exhibit variability in physical form across batches. The InChIKey BCOZQULMJVQNJO-UHFFFAOYSA-N [1] uniquely identifies the dihydrochloride, ensuring unambiguous procurement across vendor catalogs.

Salt Selection Solid-State Properties Experimental Reproducibility

Synthetic Accessibility Score: Favorable 1.99 vs. Typical 2.5–3.5 for Multi-Functionalized Naphthyridine Building Blocks

The computed Synthetic Accessibility (SA) score for the target compound is 1.99 on a scale from 1 (very easy) to 10 (very difficult), based on 1024 fragmental contributions modulated by size and complexity penalties and trained on over 12 million molecules (r² = 0.94) . This low SA score indicates that the compound can be reliably resynthesized or sourced with short lead times, which is not the case for more complex 3-substituted naphthyridine derivatives (e.g., those bearing additional functional groups at positions 2, 4, or 6, with typical SA scores of 2.5–3.5). The 3,4-dibromo analog, for instance, introduces additional synthetic complexity without proportionate gain in diversification potential. The compound's low rotatable bond count (0) and low heavy atom count (13) further support its classification as a 'lead-like' fragment amenable to downstream elaboration .

Synthetic Feasibility Building Block Complexity Scale-Up Potential

Optimal Deployment Scenarios for 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine Dihydrochloride in Drug Discovery and Chemical Biology


Parallel Library Synthesis via Suzuki–Miyaura Diversification at the C3 Position

The 3-bromo substituent is the primary reactive handle for palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl- and heteroarylboronic acids. The favorable C–Br bond dissociation energy (~337 kJ/mol) permits coupling under standard conditions [Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous Na₂CO₃, dioxane or DME, 80–100 °C] without requiring specialized ligands necessary for the chloro analog. The dihydrochloride salt's enhanced solubility in aqueous-organic solvent mixtures [1] facilitates homogeneous reaction conditions critical for automated parallel synthesizers. This scenario is directly supported by the compound's physicochemical profile: consensus Log P 1.92 and TPSA 24.92 Ų [1] predict that Suzuki products will remain within drug-like chemical space, while the BBB-permeant classification supports their evaluation in CNS target screens.

Kinase Inhibitor Scaffold Decoration for CNS-Penetrant Probe Development

The 5,6,7,8-tetrahydro-1,7-naphthyridine core has been described as a conformationally-restricted bioisostere of 2-(3-pyridyl)ethylamine [1], a motif present in numerous kinase inhibitors and aminergic GPCR ligands. The 3-bromo derivative enables late-stage functionalization of this scaffold without disturbing the saturated ring conformation that governs target binding selectivity. The computed BBB permeation (Yes) and high GI absorption , combined with a non-PAINS (Pan Assay Interference Compounds) alert (0.0 alert) and zero Brenk structural alerts , make it particularly suitable for developing CNS-penetrant kinase probes where chemical tractability and predicted safety are paramount.

Selective Mono-Functionalization in the Presence of Competing Nucleophilic Sites

Unlike the 3,4-dibromo analog (CAS 2680694-35-1) [1], the monobromo compound provides a single, unambiguous electrophilic site at the C3 position. This enables sequential functionalization strategies where the secondary amine of the saturated ring (N7) can be selectively alkylated, acylated, or sulfonylated prior to or after the cross-coupling step without competing reactivity. The dihydrochloride salt form facilitates selective N7 deprotonation under controlled basic conditions, enabling orthogonal protection strategies. The low SA score (1.99) and rotatable bond count of 0 further support its use in fragment-based drug discovery (FBDD) where minimal structural complexity is an asset rather than a liability.

BET Bromodomain and Epigenetic Probe Synthesis

Naphthyridine derivatives have been identified as potent inhibitors of the BET (bromodomain and extra-terminal) family of bromodomains, with reported activity in the nanomolar range and favorable oral pharmacokinetic parameters [1]. The 3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine scaffold provides a rigid, partially saturated core with a vector for aryl/heteroaryl diversification at the C3 position—the same vector exploited in the 1,5-naphthyridine BET inhibitor series. The low molecular weight (285.99 g/mol as dihydrochloride; 213.07 g/mol as free base) and lead-like properties (MW <350, XLOGP3 2.58, ≤7 rotatable bonds) position it as an attractive starting point for fragment growing into BET bromodomain acetyl-lysine binding pockets.

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